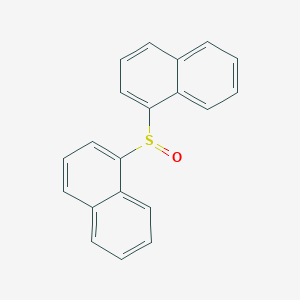
1,1'-Sulfinyldinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfinyldinaphthalene is an organic compound characterized by the presence of a sulfinyl group (-SO-) bridging two naphthalene rings. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The sulfinyl group introduces unique chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Sulfinyldinaphthalene can be synthesized through several methods. One common approach involves the oxidation of 1,1’-thiodinaphthalene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 1,1’-thiodinaphthalene in an appropriate solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for 1,1’-Sulfinyldinaphthalene are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Sulfinyldinaphthalene undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfone group (-SO2-).
Reduction: The sulfinyl group can be reduced back to a thioether (-S-) using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 1,1’-Sulfonyldinaphthalene.
Reduction: 1,1’-Thiodinaphthalene.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1,1’-Sulfinyldinaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of sulfinyl group reactivity and stability.
Medicine: Research into its potential as a pharmacophore in drug design, particularly for its possible antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other materials where specific chemical properties of the sulfinyl group are advantageous.
Mechanism of Action
The mechanism by which 1,1’-Sulfinyldinaphthalene exerts its effects depends on the specific application. In chemical reactions, the sulfinyl group acts as an electron-withdrawing group, influencing the reactivity of the naphthalene rings. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other interactions .
Comparison with Similar Compounds
1,1’-Thiodinaphthalene: The reduced form of 1,1’-Sulfinyldinaphthalene, with a thioether group instead of a sulfinyl group.
1,1’-Sulfonyldinaphthalene: The oxidized form, with a sulfone group.
Naphthalene: The parent compound, lacking the sulfinyl group.
Uniqueness: 1,1’-Sulfinyldinaphthalene is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to its thioether and sulfone analogs. This makes it a valuable compound for studying the effects of different sulfur oxidation states on chemical reactivity and biological activity .
Properties
CAS No. |
13285-00-2 |
|---|---|
Molecular Formula |
C20H14OS |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-naphthalen-1-ylsulfinylnaphthalene |
InChI |
InChI=1S/C20H14OS/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI Key |
MHOFMHKGDRWUIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


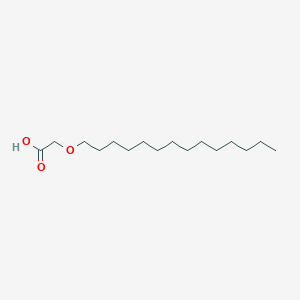
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
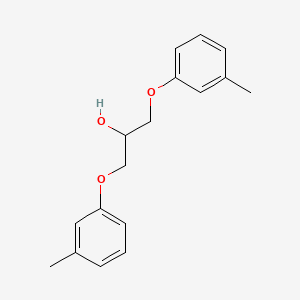

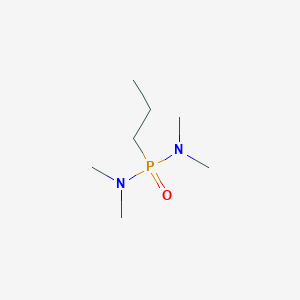


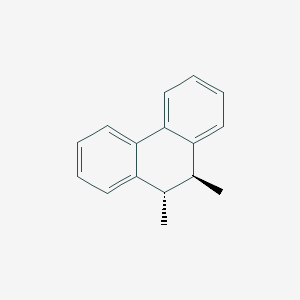
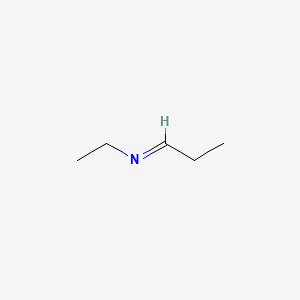
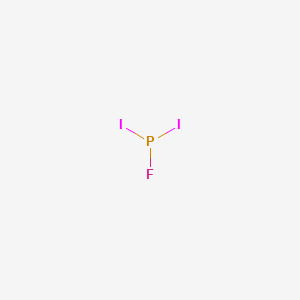

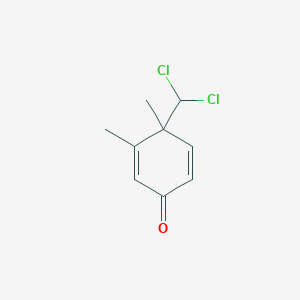
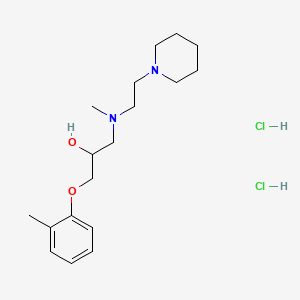
![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
